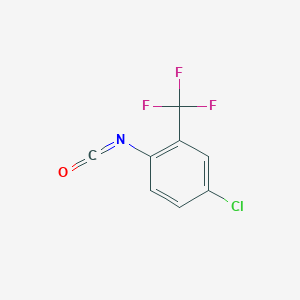

4-Chloro-2-(trifluoromethyl)phenyl isocyanate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-chloro-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDPJLJFODHSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369817 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-69-5 | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS number lookup

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound, identified by the CAS Number 16588-69-5 , is a highly reactive organic compound used as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a phenyl ring substituted with a chlorine atom, a trifluoromethyl (-CF3) group, and a highly electrophilic isocyanate (-N=C=O) functional group, dictates its chemical behavior and utility.

The trifluoromethyl group significantly enhances the compound's lipophilicity and can influence the biological activity of its derivatives, while the chlorine atom affects its electronic properties.[1] The isocyanate group is prone to nucleophilic attack, making this compound an essential reagent for creating urea, carbamate, and thiocarbamate linkages, which are common motifs in biologically active compounds.[1] This guide provides a comprehensive overview of its properties, a representative synthesis protocol, key reactivity patterns, and essential safety information.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. The data below has been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Reference(s) |

| CAS Number | 16588-69-5 | [1][2][3][4][5] |

| Molecular Formula | C₈H₃ClF₃NO | [1][2][5] |

| Molecular Weight | 221.56 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 64-64.5 °C @ 0.5 mm Hg 114-115 °C @ 10 mm Hg | [4][5] |

| Density | 1.467 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.501 | [5] |

| Flash Point | 94 °C (201.2 °F) | [2][4] |

| Purity | Typically ≥97% or ≥98% | [1][2] |

| Sensitivity | Moisture Sensitive | [4][5] |

Synthesis and Manufacturing

The standard industrial synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline. However, due to the high toxicity of phosgene gas, alternative, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are commonly used in laboratory and smaller-scale syntheses. Below is a representative experimental protocol for the synthesis of this compound from its aniline precursor.

Experimental Protocol: Synthesis from 4-Chloro-2-(trifluoromethyl)aniline

This protocol is a general method for converting anilines to isocyanates using triphosgene.

Reagents and Materials:

-

4-Chloro-2-(trifluoromethyl)aniline

-

Triphosgene

-

Anhydrous Toluene (or another inert solvent like Dichloromethane)

-

A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reflux and distillation

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried and cooled under an inert atmosphere.

-

Reaction Mixture: A solution of 4-Chloro-2-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous toluene is charged into the flask.

-

Triphosgene Addition: A solution of triphosgene (approximately 0.35-0.40 equivalents) in anhydrous toluene is added dropwise to the stirred aniline solution at room temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to reflux. The reaction progress is monitored by TLC or GC-MS to observe the disappearance of the starting aniline. The reaction typically requires several hours.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by fractional vacuum distillation to yield this compound as a clear, colorless liquid.

Note: This is a representative protocol. Isocyanate synthesis is hazardous and should only be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is centered on the high electrophilicity of the isocyanate carbon atom. It readily reacts with nucleophiles (Nu-H) such as amines, alcohols, and thiols.

Caption: Reaction workflow of this compound.

This reactivity is widely exploited in drug discovery. For instance, the related isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial intermediate in the synthesis of Sorafenib, an oral multi-kinase inhibitor used to treat cancer. In the synthesis of Sorafenib, the isocyanate reacts with an aniline derivative to form the critical urea bond that defines the drug's core structure. Similarly, this compound is used as a reagent in the synthesis of benzothiazole compounds that act as antagonists for chemokine receptor 2, which may have applications in treating inflammatory diseases.[5]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Toxicity: The compound is harmful if swallowed, in contact with skin, or inhaled.[2][3]

-

Irritation: It is a known irritant to the skin, eyes, and respiratory system.[2][3]

-

Sensitization: As with many isocyanates, there is a risk of causing allergic reactions, asthma-like symptoms, or breathing difficulties upon inhalation.[2][3]

Handling Recommendations:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

In case of potential inhalation exposure, respiratory protection should be used.[2]

-

Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen) in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and process developers. Its well-defined reactivity, centered on the isocyanate group, allows for the reliable formation of key structural motifs in drug candidates and other complex organic molecules. While its handling requires significant precautions due to its toxicity and reactivity, its utility in constructing molecules with potential therapeutic value makes it an important tool in modern organic synthesis.

References

- 1. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYAN… [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 16588-69-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery, offering detailed information on its characteristics and applications.

Core Chemical Properties

This compound is an organic compound featuring an isocyanate functional group attached to a phenyl ring substituted with both a chlorine atom and a trifluoromethyl group.[1] These substituents significantly influence the molecule's reactivity and biological activity. The trifluoromethyl group, a strong electron-withdrawing group, enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This property, combined with the lipophilicity conferred by the trifluoromethyl group, makes it a valuable reagent in the synthesis of complex organic molecules, including those with pharmaceutical applications.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported values across different suppliers, particularly concerning the physical state and melting point, which may be attributed to variations in purity and measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃NO | [1][2] |

| Molecular Weight | 221.56 g/mol | [2] |

| CAS Number | 16588-69-5 | [1] |

| Appearance | Clear colorless to pale yellow liquid or solid | [1][3] |

| Boiling Point | 64-64.5 °C at 0.5 mmHg | [2][4] |

| Density | 1.467 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.5000-1.5050 at 20 °C | [3] |

| Flash Point | 94 °C / 201.2 °F |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from the corresponding aniline derivative, 4-chloro-2-(trifluoromethyl)aniline. The most common method for this transformation is phosgenation, which involves the reaction of the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis from 4-chloro-2-(trifluoromethyl)aniline

This protocol is a representative example of the synthesis of an aryl isocyanate from its corresponding aniline using triphosgene.

Materials:

-

4-chloro-2-(trifluoromethyl)aniline

-

Triphosgene

-

Anhydrous toluene

-

Triethylamine (or another suitable non-nucleophilic base)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel, dissolve 4-chloro-2-(trifluoromethyl)aniline in anhydrous toluene under an inert atmosphere.

-

In a separate flask, prepare a solution of triphosgene in anhydrous toluene (approximately one-third of the molar equivalent of the aniline).

-

Slowly add the triphosgene solution to the stirred aniline solution at room temperature.

-

After the addition is complete, slowly add a solution of triethylamine in anhydrous toluene to the reaction mixture. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas (which is neutralized by the triethylamine).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification of the product is typically achieved by vacuum distillation.

Reactivity and Applications in Drug Discovery

The isocyanate group is a highly reactive functional group that readily undergoes nucleophilic addition reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

General Reactivity Profile

-

With Amines: Reacts with primary and secondary amines to form substituted ureas. This is one of the most common and important reactions of isocyanates.

-

With Alcohols and Phenols: Reacts with alcohols and phenols to form carbamates (urethanes).

-

With Water: Reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding aniline and carbon dioxide. This highlights the moisture sensitivity of the compound.

The electron-withdrawing nature of the trifluoromethyl and chloro substituents on the aromatic ring of this compound enhances the electrophilicity of the isocyanate carbon, making it more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.

Application in the Synthesis of Kinase Inhibitors: The Sorafenib Example

The biological target of Sorafenib is the RAF/MEK/ERK signaling pathway , a critical cascade that regulates cell proliferation, differentiation, and survival.[8][9][10][11][]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the RAF/MEK/ERK signaling pathway targeted by Sorafenib and a general workflow for the synthesis of a urea-containing bioactive molecule using a substituted phenyl isocyanate.

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

References

- 1. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYAN… [cymitquimica.com]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. L09850.06 [thermofisher.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

4-Chloro-2-(trifluoromethyl)phenyl isocyanate molecular structure and weight

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides an in-depth look at the molecular structure and properties of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, a key building block in the synthesis of various pharmaceutical compounds.

Molecular Properties and Structure

This compound is a substituted aromatic isocyanate. Its chemical formula is C8H3ClF3NO.[1][2] The molecule consists of a central benzene ring, to which four different functional groups are attached: a chlorine atom, a trifluoromethyl group, an isocyanate group, and a hydrogen atom. The systematic name for this compound is 4-chloro-1-isocyanato-2-(trifluoromethyl)benzene.[1][2]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C8H3ClF3NO | [1][2] |

| Molecular Weight | 221.56 g/mol | [1][2][3] |

| CAS Number | 16588-69-5 | [1][2][4] |

Molecular Structure Visualization

The structural arrangement of the atoms in this compound is crucial for its reactivity and its role in chemical synthesis. The following diagram illustrates the molecular structure.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to the Safety of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS No. 16588-69-5), a reactive chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. Adherence to strict safety protocols is imperative when handling this compound due to its hazardous properties. This document summarizes critical information from Safety Data Sheets (SDS) to ensure its safe handling, storage, and use in a laboratory and research setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene, 5-Chloro-2-isocyanatobenzotrifluoride |

| CAS Number | 16588-69-5 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.56 g/mol |

| Structure | Benzene, 4-chloro-1-isocyanato-2-(trifluoromethyl)- |

Hazard Identification and Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are associated with its acute toxicity upon inhalation, skin, or oral exposure, and its potential to cause severe irritation and sensitization.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331: Toxic if inhaled / H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation (Target Organs: Respiratory system) |

Signal Word: Danger

Hazard Pictograms:

GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P284: In case of inadequate ventilation wear respiratory protection.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P311: Call a POISON CENTER or doctor/physician.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Clear colorless to pale yellow liquid | |

| Form | Liquid | |

| Boiling Point | 64-64.5 °C @ 0.5 mm Hg | |

| Flash Point | 94 °C / 201.2 °F | |

| Density / Specific Gravity | 1.467 g/mL at 25 °C | |

| Refractive Index | 1.5000-1.5050 @ 20 °C | |

| Solubility | No data available | |

| Sensitivity | Moisture Sensitive |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data from safety data sheets indicates significant potential for harm. Isocyanates, as a class, are known irritants and potent sensitizers.

Acute Toxicity:

| Route | Classification | Notes |

| Oral | Category 4: Harmful if swallowed | Harmful if swallowed. |

| Dermal | Category 4: Harmful in contact with skin | Harmful in contact with skin. |

| Inhalation | Category 3: Toxic if inhaled | Toxic if inhaled. May cause allergy or asthma symptoms or breathing difficulties. |

Other Toxicological Effects:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. Individuals with prior allergic reactions to isocyanates must not be exposed.

-

Chronic Effects: Chronic overexposure to isocyanates can lead to lung damage, including potentially permanent decreased lung function.

Note on Experimental Protocols: The Safety Data Sheets reviewed do not contain detailed experimental methodologies for the toxicological or physical property data presented. This information is typically generated through standardized testing (e.g., OECD guidelines) by chemical manufacturers and is not commonly disclosed in publicly available safety documents.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the

Physical properties of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS No. 16588-69-5), a crucial reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding these properties is fundamental for its safe handling, application in chemical synthesis, and for process optimization.

Core Physical Properties

The essential physical characteristics of this compound have been determined and are summarized below. These values are critical for predicting the compound's behavior under various experimental conditions.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 64-64.5 °C | at 0.5 mm Hg |

| Density | 1.467 g/mL | at 25 °C |

Note: The presented data is sourced from literature values.[2]

Experimental Protocols

While the specific experimental details for the determination of the physical properties of this compound are as cited in the literature, this section outlines the standard methodologies for measuring the boiling point of a liquid under reduced pressure and the density of a liquid.

Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For substances that decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the setup to accurately measure the pressure within the system.

-

Sample Preparation: A small volume of this compound, along with a few boiling chips to ensure smooth boiling, is placed in the distillation flask.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 0.5 mm Hg) using a vacuum pump. The pressure should be constantly monitored with the manometer.

-

Heating: The distillation flask is gently heated, typically using an oil bath or a heating mantle, to allow for precise temperature control.

-

Boiling Point Measurement: The temperature is gradually increased until the liquid begins to boil and a steady reflux is observed in the distillation head. The temperature at which the vapor and liquid are in equilibrium, as measured by a thermometer with the bulb placed at the vapor outlet to the condenser, is recorded as the boiling point at that specific reduced pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is the gravimetric method using a pycnometer or a graduated cylinder and a balance.

Methodology:

-

Mass of Empty Container: An empty, clean, and dry container of a known volume (e.g., a 10 mL graduated cylinder or a pycnometer) is accurately weighed on an analytical balance.

-

Volume of Liquid: A precise volume of this compound is introduced into the weighed container.

-

Mass of Container with Liquid: The container with the liquid is then re-weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[4]

Density = (Mass of container with liquid - Mass of empty container) / Volume of liquid

Logical Relationships

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

Caption: Relationship between the chemical and its physical properties.

References

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a key reactive intermediate in organic synthesis, valued for its role in the construction of complex molecules, most notably in the pharmaceutical industry. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the reactivity of the isocyanate functional group, enhancing its electrophilicity while also introducing steric considerations. This technical guide provides a comprehensive overview of the reactivity, stability, and handling of this important chemical, with a focus on its reactions with common nucleophiles and the factors governing its stability. This document is intended to serve as a resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid under standard conditions. Its key physical and chemical properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| CAS Number | 16588-69-5 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₃NO | [1][2][3] |

| Molecular Weight | 221.56 g/mol | [2] |

| Boiling Point | 64-64.5 °C at 0.5 mmHg | [2] |

| Density | 1.467 g/mL at 25 °C | [2] |

| Refractive Index | 1.5000-1.5050 at 20 °C | [4] |

| Flash Point | 94 °C (201.2 °F) |

Core Reactivity Principles

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This electrophilicity is significantly enhanced by the electronic effects of the substituents on the aromatic ring.

-

Electronic Effects : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect, combined with the inductive electron-withdrawing effect of the chlorine atom, substantially increases the partial positive charge on the isocyanate carbon, making it highly susceptible to nucleophilic attack.[5]

-

Steric Effects : The trifluoromethyl group at the ortho position introduces significant steric hindrance around the isocyanate functionality. This steric bulk can modulate the rate of reaction, particularly with sterically demanding nucleophiles.

The interplay of these electronic and steric factors dictates the reaction kinetics and outcomes with various nucleophiles.

Reactivity with Nucleophiles

This compound readily reacts with a wide range of nucleophiles. These reactions are fundamental to its application in organic synthesis, particularly for the formation of ureas and carbamates.

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is rapid and typically exothermic, yielding substituted ureas. This is one of the most common applications of this isocyanate, notably in the synthesis of the anticancer drug Sorafenib.[6][7]

Caption: Reaction of this compound with a primary amine.

Reaction with Alcohols to Form Carbamates

In the presence of a suitable catalyst (e.g., tertiary amines or organotin compounds), this compound reacts with alcohols to form carbamates. The reaction rate is generally slower than with amines and is more sensitive to steric hindrance.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYAN… [cymitquimica.com]

- 4. L09850.06 [thermofisher.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-chloro-2-(trifluoromethyl)phenyl isocyanate represent a class of compounds with significant potential in medicinal chemistry and agrochemistry. The inherent reactivity of the isocyanate group allows for the synthesis of a diverse array of urea, thiourea, and amide derivatives. While direct biological activity data for derivatives of the 4-chloro-2-(trifluoromethyl)phenyl scaffold is limited in publicly accessible literature, extensive research on the isomeric 4-chloro-3-(trifluoromethyl)phenyl derivatives, particularly in the context of kinase inhibitors like sorafenib, provides a strong rationale for exploring their biological potential. This guide synthesizes the available information on analogous compounds to infer potential biological activities, highlights key synthetic methodologies, and provides a framework for future research into the derivatives of this compound.

Introduction: The Chemical Scaffolding of a Promising Moiety

The 4-chloro-2-(trifluoromethyl)phenyl moiety is a key pharmacophore whose structural features are suggestive of significant biological activity. The presence of a trifluoromethyl group can enhance metabolic stability and membrane permeability, while the chlorine atom can modulate the electronic properties of the molecule. The isocyanate group is a versatile functional handle for the synthesis of a wide range of derivatives, primarily ureas and thioureas, which are prominent in many biologically active compounds.

While specific biological data for derivatives of this compound is not extensively available, the well-documented activities of its 3-trifluoromethyl isomer provide valuable insights. The most notable example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. Sorafenib is a urea derivative of 4-chloro-3-(trifluoromethyl)aniline. This relationship suggests that derivatives of the 2-trifluoromethyl isomer may also exhibit interesting pharmacological properties, particularly in the realm of enzyme inhibition.

Potential Biological Activities: An Inferential Analysis

Based on the known biological activities of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological effects.

Anticancer Activity

Urea and thiourea derivatives are well-established classes of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

-

Kinase Inhibition: The diaryl urea scaffold is a common feature in many kinase inhibitors. It is plausible that derivatives of this compound could act as inhibitors of various kinases involved in cancer cell signaling pathways, such as Raf kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

Antimicrobial Activity

Various thiourea and heterocyclic derivatives containing trifluoromethylphenyl moieties have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The lipophilicity conferred by the trifluoromethyl group can facilitate passage through microbial cell membranes.

Enzyme Inhibition

Beyond kinases, derivatives of this scaffold may inhibit other enzymes of therapeutic relevance. For instance, certain thiourea derivatives have been shown to inhibit enzymes like urease and acetylcholinesterase.

Herbicidal Activity

Research into acyl thiourea derivatives containing the isomeric 4-chloro-3-(trifluoromethyl)phenyl moiety has revealed potent herbicidal activity, with inhibition of acetohydroxyacid synthase (AHAS) identified as a potential mechanism of action. This suggests that derivatives of the 2-trifluoromethyl isomer could also be explored for agrochemical applications.

Synthetic Pathways and Methodologies

The primary route to synthesizing urea and thiourea derivatives of this compound involves the reaction of the isocyanate with a primary or secondary amine.

General Synthesis of Urea Derivatives

The synthesis of urea derivatives is typically a straightforward reaction between this compound and a desired amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: General reaction scheme for the synthesis of urea derivatives.

General Synthesis of Thiourea Derivatives

Thiourea derivatives can be synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with an appropriate isothiocyanate. Alternatively, the isocyanate can be converted to the corresponding isothiocyanate, which is then reacted with an amine.

Caption: General reaction scheme for the synthesis of thiourea derivatives.

Quantitative Data Summary (Hypothetical Framework)

Table 1: Hypothetical Anticancer Activity of Urea Derivatives

| Compound ID | Structure | Cell Line | IC50 (µM) |

| Urea-1 | R = Phenyl | MCF-7 | Data not available |

| Urea-2 | R = Pyridyl | HeLa | Data not available |

| Urea-3 | R = Benzyl | A549 | Data not available |

Table 2: Hypothetical Antimicrobial Activity of Thiourea Derivatives

| Compound ID | Structure | Organism | MIC (µg/mL) |

| Thiourea-1 | R = Phenyl | S. aureus | Data not available |

| Thiourea-2 | R = 4-Fluorophenyl | E. coli | Data not available |

| Thiourea-3 | R = Naphthyl | C. albicans | Data not available |

Experimental Protocols (Illustrative Examples)

Detailed experimental protocols are crucial for the reproducibility of biological assays. The following are illustrative examples of protocols that could be adapted for testing derivatives of this compound.

Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a dose-response curve.

Caption: Workflow for a typical MTT antiproliferative assay.

Kinase Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, ATP, and buffer.

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for a specified time.

-

Detection: Use a suitable method (e.g., luminescence, fluorescence, or radioactivity) to detect the product of the kinase reaction.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

A Comprehensive Technical Guide to the Proper Handling and Storage of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Chloro-2-(trifluoromethyl)phenyl isocyanate (CAS No. 16588-69-5). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This chemical is a reactive compound that requires careful management due to its hazardous properties.

Chemical and Physical Properties

This compound is an organic compound that is typically a colorless to pale yellow liquid or solid, depending on purity and temperature.[1] Its isocyanate functional group makes it highly reactive, particularly in nucleophilic addition reactions.[1] This reactivity is harnessed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H3ClF3NO |

| Molecular Weight | 221.56 g/mol |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Flash Point | 94 °C / 201.2 °F[2] |

| Specific Gravity | 1.467[2] |

Hazard Identification and Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is crucial to understand the associated risks to implement appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][4] |

Safe Handling and Experimental Protocols

Strict adherence to safe handling protocols is essential to minimize the risk of exposure and ensure a safe working environment.

General Handling Procedures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2][5]

Spill Response Protocol:

-

Evacuate: Evacuate personnel from the spill area.[7]

-

Contain: Contain the spill using inert materials such as sand or earth.[7]

-

Collect: Carefully collect the spilled material into a suitable, closed container for disposal.[8]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the spill to the appropriate safety personnel.

Storage Procedures

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

Storage Conditions:

-

Store in a dry, cool, and well-ventilated place.[5]

-

To maintain product quality, consider storing under an inert gas like nitrogen.[5][6]

-

Some suppliers recommend refrigerated storage (2°C - 8°C).[6][9]

Incompatible Materials:

-

Strong oxidizing agents[5]

-

Water/Moisture (reacts to form CO2 gas, which can cause sealed containers to rupture)[10]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[2] If not breathing, give artificial respiration.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water.[2][8] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][8] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] Do NOT induce vomiting.[5] |

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[2][6]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. CAS 16588-69-5: 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYAN… [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate | 327-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Functional Group Reactivity of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is an aromatic isocyanate that serves as a versatile and highly reactive intermediate in organic synthesis. Its utility is of particular interest to researchers in drug discovery and materials science. The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group, which is susceptible to attack by a wide range of nucleophiles. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring further modulates this reactivity through electronic and steric effects. This guide provides a comprehensive overview of the functional group reactivity of this compound, with a focus on its applications in the synthesis of biologically active compounds.

Core Reactivity of the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a heterocumulene, characterized by a highly electrophilic central carbon atom. This electrophilicity is the driving force for its reactions with nucleophiles. The general reactivity pattern involves the addition of a nucleophile to the carbonyl carbon, followed by proton transfer to the nitrogen atom.

Caption: General reaction of an isocyanate with a nucleophile.

The primary reactions of this compound, which will be discussed in detail, include:

-

Reaction with Amines: Formation of ureas.

-

Reaction with Alcohols: Formation of carbamates.

-

Reaction with Water: Formation of an unstable carbamic acid, leading to an amine and carbon dioxide.

-

Self-Condensation: Trimerization to form isocyanurates.

-

Cycloaddition Reactions: Participation in [3+2] and other cycloaddition reactions.

Nucleophilic Addition Reactions

Reaction with Amines to Form Ureas

The reaction of this compound with primary and secondary amines is typically rapid and high-yielding, producing substituted ureas. This reaction is of significant importance in medicinal chemistry, as the urea linkage is a common pharmacophore in many biologically active molecules. For instance, the closely related isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy[1]. The reaction proceeds via nucleophilic attack of the amine nitrogen on the isocyanate carbon.

General Reaction Scheme: Ar-NCO + R-NH₂ → Ar-NH-C(=O)-NH-R (where Ar = 4-chloro-2-(trifluoromethyl)phenyl)

| Amine Type | Product | Typical Yield (%) | Reference |

| Aromatic Amines | N,N'-Diaryl Ureas | 70-95 | [2][3] |

| Aliphatic Amines | N-Aryl-N'-alkyl Ureas | 72-92 | [2] |

Table 1: Representative yields for the synthesis of ureas from substituted phenyl isocyanates and various amines. Yields are indicative and can vary based on substrate and reaction conditions.

Reaction with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental to the polyurethane industry. In the context of fine chemical synthesis, this reaction provides a reliable method for the preparation of N-aryl carbamates. The reaction rate can be influenced by the steric hindrance of the alcohol and the electronic properties of the isocyanate. Primary alcohols are generally more reactive than secondary alcohols[4].

General Reaction Scheme: Ar-NCO + R-OH → Ar-NH-C(=O)-O-R (where Ar = 4-chloro-2-(trifluoromethyl)phenyl)

| Alcohol Type | Product | Typical Yield (%) | Reference |

| Primary Alcohols | O-Alkyl-N-aryl Carbamates | Quantitative | [5] |

| Secondary Alcohols | O-Alkyl-N-aryl Carbamates | Good to Excellent | [6] |

| Phenols | O-Aryl-N-aryl Carbamates | Good to Excellent | [7] |

Table 2: Representative yields for the synthesis of carbamates from isocyanates and various alcohols. Yields are indicative and can vary based on substrate and reaction conditions.

Reaction with Water

Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reactivity necessitates the use of anhydrous solvents when handling isocyanates to avoid the formation of urea byproducts.

Caption: Reaction pathway for the hydrolysis of an isocyanate.

Self-Condensation and Cycloaddition Reactions

Trimerization to Isocyanurates

In the presence of certain catalysts, such as tertiary amines or phosphines, aryl isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates[8]. This reaction is often observed as a side reaction at elevated temperatures or during prolonged storage.

General Reaction Scheme: 3 Ar-NCO → (ArNCO)₃ (Isocyanurate)

Cycloaddition Reactions

The C=N and C=O double bonds of the isocyanate group can participate in cycloaddition reactions. A common example is the [3+2] cycloaddition with 1,3-dipoles such as nitrile ylides or nitrones to form five-membered heterocycles[9][10][11]. These reactions provide a powerful tool for the construction of complex heterocyclic scaffolds. While specific examples with this compound are not extensively documented in the provided search results, the general reactivity pattern is well-established for aryl isocyanates.

Application in Drug Development: Synthesis of Biologically Active Molecules

A significant application of this compound and its isomers is in the synthesis of small molecule kinase inhibitors. As previously mentioned, the 3-trifluoromethyl isomer is a key building block for Sorafenib, which targets the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers[9].

Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

This compound is also utilized in the synthesis of other biologically active compounds, such as benzothiazole derivatives that target chemokine receptors, which may have applications in the treatment of inflammatory diseases[12][13].

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aryl isocyanates, adapted from literature procedures for similar compounds. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of a Disubstituted Urea

This protocol is adapted from the synthesis of Sorafenib and its analogs[14].

Caption: Experimental workflow for the synthesis of a urea derivative.

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or THF).

-

Addition of Isocyanate: To the stirred amine solution, add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. If necessary, the crude product can be further purified by recrystallization or column chromatography.

-

Characterization: Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point determination.

General Protocol for the Synthesis of a Carbamate

This protocol is a general procedure for the reaction of an isocyanate with an alcohol[7][15].

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., hexane, toluene, or THF).

-

Addition of Isocyanate: Add this compound (1.1 eq.) to the alcohol solution. For less reactive alcohols, a catalyst such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate) may be added.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup and Purification: Concentrate the reaction mixture in vacuo. The crude carbamate can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its isocyanate functional group readily undergoes nucleophilic addition with amines and alcohols to produce ureas and carbamates, respectively, often in high yields. This reactivity has been harnessed in the development of pharmaceuticals, most notably in the synthesis of kinase inhibitors. A thorough understanding of its reactivity, combined with careful handling under anhydrous conditions, allows for its effective use in the construction of complex and biologically relevant molecules. Further exploration of its participation in cycloaddition and polymerization reactions may open new avenues for the synthesis of novel heterocyclic systems and functional polymers.

References

- 1. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. sci-rad.com [sci-rad.com]

- 8. Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 14. Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | MOLNOVA [molnova.com]

An In-Depth Technical Guide to 4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene, a key chemical intermediate in the pharmaceutical industry. This document details its chemical properties, synonyms, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Synonyms

4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene is an aromatic isocyanate that serves as a crucial building block in the synthesis of various pharmaceutical compounds. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

Synonyms:

-

4-Chloro-2-(trifluoromethyl)phenyl isocyanate[1]

-

2-Trifluoromethyl-4-chlorophenyl isocyanate

-

Benzene, 4-chloro-1-isocyanato-2-(trifluoromethyl)-[1]

-

5-Chloro-2-isocyanatobenzotrifluoride[2]

-

Isocyanic acid 4-chloro-3-(trifluoromethyl)phenyl ester

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate[3]

-

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene[3]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H3ClF3NO | [4] |

| Molecular Weight | 221.56 g/mol | [4] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 64-64.5 °C at 0.5 mm Hg | [1] |

| Density | 1.467 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.501 | [1] |

| Flash Point | 202 °F (94.4 °C) | [1] |

| Solubility | Reacts with water | |

| Sensitivity | Moisture sensitive | [1] |

Synthesis Workflow

The synthesis of 4-Chloro-1-isocyanato-2-(trifluoromethyl)benzene is a multi-step process that starts from o-chlorobenzotrifluoride. The following diagram illustrates the key transformations in the synthesis pathway.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene | C8H3ClF3NO | CID 2733265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-1-ISOCYANATO-2-(TRIFLUOROMETHYL)BENZENE | CAS 16588-69-5 [matrix-fine-chemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiazoles Using 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4] The versatility of the benzothiazole ring system allows for diverse substitutions, enabling the fine-tuning of its biological profile. This document provides detailed protocols for the synthesis of a novel benzothiazole derivative utilizing 4-Chloro-2-(trifluoromethyl)phenyl isocyanate, a key reagent for introducing a substituted phenylurea moiety, often associated with enhanced biological activity.

The synthesis involves the reaction of a 2-aminobenzothiazole with this compound to form a substituted urea. This urea linkage is a common pharmacophore in many biologically active molecules. The trifluoromethyl group and the chlorine atom on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthesis of N-(benzo[d]thiazol-2-yl)-N'-(4-chloro-2-(trifluoromethyl)phenyl)urea

The primary synthetic route described herein is the reaction of 2-aminobenzothiazole with this compound. This reaction proceeds via a nucleophilic addition of the amino group of the benzothiazole to the highly electrophilic isocyanate carbon.

Experimental Protocol

Materials and Equipment:

-

2-Aminobenzothiazole

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminobenzothiazole (1.0 eq.) in anhydrous THF (or DCM) to a concentration of approximately 0.1 M.

-

Addition of Isocyanate: To the stirred solution of 2-aminobenzothiazole, add this compound (1.05 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7). The reaction is usually complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by one of the following methods:

-

Precipitation: Triturate the crude residue with a non-polar solvent like hexane or diethyl ether to induce precipitation of the product. Filter the solid, wash with the same solvent, and dry under vacuum.

-

Column Chromatography: If further purification is needed, subject the crude product to silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: Characterize the purified product by NMR, IR, Mass Spectrometry, and determine its melting point.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | Light yellow crystalline powder | 136-95-8 |

| This compound | C₈H₃ClF₃NO | 221.56 | Colorless to light yellow liquid | 16588-69-5 |

Table 2: Representative Experimental Data for N-(benzo[d]thiazol-2-yl)-N'-(4-chloro-2-(trifluoromethyl)phenyl)urea

| Parameter | Value |

| Yield | 85-95% (representative) |

| Melting Point | 185-195 °C (representative) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.5-11.5 (br s, 1H, NH), 8.5-9.5 (br s, 1H, NH), 8.2-8.4 (d, 1H), 7.2-8.0 (m, 7H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160-165, 150-155, 120-140 (multiple peaks), 110-120 |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1680-1650 (C=O stretching), 1600-1450 (C=C stretching), 1350-1100 (C-F stretching) |

| Mass Spectrum (m/z) | [M+H]⁺ expected at 372.0 |

Note: The data in Table 2 is representative for this class of compounds and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of N-(benzo[d]thiazol-2-yl)-N'-(4-chloro-2-(trifluoromethyl)phenyl)urea.

Potential Signaling Pathway Involvement

Benzothiazole derivatives have been reported to interact with various signaling pathways implicated in cancer and other diseases. The following diagram illustrates a hypothetical mechanism of action for a benzothiazole-based kinase inhibitor.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a benzothiazole derivative.

References

- 1. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 2. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a key building block in the synthesis of several important pharmaceutical agents. Its unique chemical structure, featuring a reactive isocyanate group and a trifluoromethyl moiety, makes it an essential reagent for the formation of urea linkages in complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib, crucial drugs in oncology.

Application in the Synthesis of Sorafenib and Regorafenib

This compound is a critical reagent in the final step of the synthesis of Sorafenib and Regorafenib. It reacts with the primary amine group of the respective penultimate intermediates, 4-(4-aminophenoxy)-N-methylpicolinamide for Sorafenib and 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide for Regorafenib, to form the characteristic N,N'-diaryl urea moiety. This urea linkage is vital for the biological activity of these drugs, as it is involved in key interactions with their target kinases.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Sorafenib, Regorafenib, and the isocyanate intermediate.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 4-Chloro-3-(trifluoromethyl)aniline | Triphosgene, Triethylamine | This compound | ~100[1] | 40-42[2] | 86-90 / 14[2] |

Table 2: Synthesis of Sorafenib

| Key Intermediates | Product | Yield (%) | Melting Point (°C) |

| 4-(4-aminophenoxy)-N-methylpicolinamide, this compound | Sorafenib | 92[3] | 218-222[4] |

Table 3: Synthesis of Regorafenib

| Key Intermediates | Product | Yield (%) | Melting Point (°C) |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, this compound | Regorafenib | 83[5] | 186-206 |

Table 4: Spectroscopic Data for Sorafenib

| Type | Data |

| ¹H NMR (DMSO-d₆) | δ 9.21 (s, 1H), 8.99 (s, 1H), 8.76 (br d, 1H), 8.49 (d, J=5.6Hz, 1H), 8.11 (d, J=2.4Hz, 1H), 7.64 (m, 1H), 7.59 (m, 1H), 7.58 (d, J=8.9Hz, 2H), 7.37 (d, J=2.5Hz, 1H), 7.16 (d, J=8.9Hz, 2H), 7.13 (m, 1H), 2.78 (d, J=4.8Hz, 3H)[6] |

| ¹³C NMR (CDCl₃) | δ 165.4, 164.5, 152.9, 152.6, 150.2, 148.0, 144.9, 141.8, 141.5, 139.6, 137.4, 129.1 (2 C), 128.4, 121.2 (2 C), 113.0, 108.5, 26.3, 19.1, 13.4, 12.9[7] |

| MS (ESI) | m/z 462.1 [M + Na]⁺[7] |

Table 5: Spectroscopic Data for Regorafenib

| Type | Data |

| ¹H NMR (CDCl₃) | δ 12.19 (s, 1H), 8.41 (d, J = 5.5 Hz, 1H), 8.01 (d, J = 4.5 Hz, 1H), 7.57 (dd, J = 10.0, 5.0 Hz, 3H), 7.34 (t, J = 7.9 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.89 (dd, J = 5.5, 2.5 Hz, 2H), 3.01 (d, J = 5.1 Hz, 3H), 2.32 (s, 3H), 2.21 (s, 3H), 2.09 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 165.4, 164.5, 152.8, 150.1, 148.1, 144.8, 141.7, 141.3, 138.6, 129.1 (2 C), 123.5, 120.1 (2 C), 117.0, 114.9, 112.9, 108.7, 26.3, 19.1, 13.4, 12.9 |

| MS (ESI) | m/z 428.4 [M + Na]⁺ |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the isocyanate intermediate from 4-chloro-3-(trifluoromethyl)aniline.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve triphosgene (10 mmol) in DCM (20 ml).

-

Add a solution of 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 ml) dropwise to the triphosgene solution.

-

Subsequently, add a solution of triethylamine (3 ml) in DCM (10 ml) dropwise.

-

Remove the solvent by rotary evaporation to yield this compound.[1]

Protocol 2: Synthesis of Sorafenib

This protocol details the final step in the synthesis of Sorafenib.

Materials:

-

4-(4-aminophenoxy)-N-methylpicolinamide

-

This compound

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in DCM.

-

Add a solution of this compound in DCM dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to stir at room temperature.

-

After concentration of the reaction mixture, purify the residue by silica gel column chromatography to yield Sorafenib.

Protocol 3: Synthesis of Regorafenib

This protocol outlines the final step in the synthesis of Regorafenib.

Materials:

-

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

-

This compound

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in DCM, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at 0 °C under an argon atmosphere.[8]

-

Allow the mixture to stir at room temperature for 16 hours, during which a brown solid will precipitate.[8]

-

Filter the precipitate and suspend it in diethyl ether.[8]

-

Stir for 2 hours, then filter to collect the solid, which is then washed and dried to yield Regorafenib.[8]

Protocol 4: Purification of Sorafenib/Regorafenib by Recrystallization

This protocol provides a general method for the purification of the final products.

Materials:

-

Crude Sorafenib or Regorafenib

-

Acetone

-

Water

Procedure:

-

Dissolve the synthesized crude product (e.g., Regorafenib) in acetone.[8]

-

Filter the solution to remove any insoluble impurities.[8]

-

Add water to the filtrate until precipitation occurs.[8]

-

Filter the precipitate and dry it at room temperature under ambient humidity to obtain the purified product.[8]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by Sorafenib and Regorafenib.

Caption: Sorafenib Signaling Pathway Inhibition.

Caption: Regorafenib Signaling Pathway Inhibition.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of Sorafenib and Regorafenib using this compound.

Caption: General Experimental Workflow.

References

- 1. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 2. 异氰酸 4-氯-3-(三氟甲基)苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN106336377A - Preparation method for crystal form II of sorafenib tosylate - Google Patents [patents.google.com]

- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenyl Isocyanate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is a key reagent in drug discovery, primarily utilized in the synthesis of novel bioactive molecules. Its unique structure, featuring a reactive isocyanate group, a chlorine atom, and a trifluoromethyl moiety, allows for the creation of diverse chemical entities with potential therapeutic applications. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound, making this reagent particularly valuable in the development of kinase inhibitors and other targeted therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug candidates, with a focus on its application in the development of Chemokine Receptor 2 (CCR2) antagonists.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is the synthesis of urea derivatives. The isocyanate group readily reacts with primary and secondary amines to form stable urea linkages, a common scaffold in many biologically active compounds.

One notable application is in the development of antagonists for Chemokine Receptor 2 (CCR2). CCR2 and its ligand CCL2 are key players in the inflammatory response, and their signaling pathway is implicated in a variety of diseases, including chronic inflammation, autoimmune disorders, and cancer. By blocking this pathway, CCR2 antagonists can modulate the immune response and offer a promising therapeutic strategy.

Compounds incorporating the 4-chloro-2-(trifluoromethyl)phenyl urea moiety have been investigated as potent and selective CCR2 antagonists. The specific substitution pattern on the phenyl ring is crucial for achieving high binding affinity and favorable pharmacokinetic properties.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes a general method for the reaction of this compound with a primary amine to form a disubstituted urea.

Materials:

-

This compound

-

Primary amine (e.g., 2-aminobenzothiazole)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up in one of the following ways:

-

If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

-

Characterize the final product by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Example Protocol: Synthesis of a Benzothiazole Urea Derivative as a CCR2 Antagonist

This protocol provides a specific example of the synthesis of a potential CCR2 antagonist using this compound and a substituted 2-aminobenzothiazole.

Materials:

-

This compound

-

6-methoxy-2-aminobenzothiazole

-

Anhydrous Pyridine

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 6-methoxy-2-aminobenzothiazole (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

-

Add this compound (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 20 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-